molecular formula C20H23N3O5S2 B2513035 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 1396867-69-8

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2513035
CAS No.: 1396867-69-8
M. Wt: 449.54
InChI Key: WYYCXMMMAYMVCB-UHFFFAOYSA-N
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Description

Product Overview: This product is the research chemical 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, provided for use in non-clinical laboratory research. It is assigned CAS Number 1396867-69-8 and has a molecular formula of C20H23N3O5S2 and a molecular weight of 449.54 g/mol . Research Context and Potential Applications: This benzenesulfonamide derivative is a compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a 1,2-thiazinane dioxide (sultam) group and a 2-pyrrolidone moiety, which are functional groups found in compounds with diverse biological activities . Published scientific literature indicates that structurally related phenylbenzenesulfonamide and sulfonate compounds, featuring the 2-oxopyrrolidin-1-yl (2-pyrrolidone) group, have been designed and evaluated as new antimicrotubule agents . These related compounds have demonstrated potent antiproliferative activity in the low nanomolar range against various human cancer cell lines (including HT-1080, HT-29, and MCF7) and function by inhibiting tubulin polymerization and depolymerizing microtubules through binding to the colchicine-binding site . This suggests a potential research application for this compound in investigating cytoskeleton dynamics and developing novel anticancer therapeutics. Usage and Handling: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handle the compound according to their institution's laboratory safety protocols.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-20-7-4-12-22(20)18-6-3-5-16(15-18)21-30(27,28)19-10-8-17(9-11-19)23-13-1-2-14-29(23,25)26/h3,5-6,8-11,15,21H,1-2,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYCXMMMAYMVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide , also known as a thiazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thiazinane ring
  • A benzenesulfonamide moiety
  • An oxopyrrolidine substituent

This structural diversity is believed to contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, altering their activity and influencing physiological responses.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that thiazine derivatives exhibit significant antimicrobial properties. For instance, sulfonamide compounds are known to inhibit bacterial growth by targeting folic acid synthesis pathways.

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer activity. It is hypothesized that the thiazine ring facilitates interactions with DNA or proteins involved in cell cycle regulation.

Cardiovascular Effects

Research on related sulfonamides has demonstrated effects on cardiovascular parameters. For example, some derivatives have been shown to reduce perfusion pressure in isolated heart models, indicating potential applications in treating hypertension.

Case Studies and Research Findings

StudyFindings
Leblond & Hoff (1994)Investigated the effects of benzenesulfonamide derivatives on heart rate in rat models, noting significant reductions in perfusion pressure with specific compounds.
Wu et al. (1999)Reported that certain sulfonamide derivatives act as endothelin receptor antagonists, which could mitigate pulmonary hypertension.
Schwartz et al. (1995)Found that a sulfonamide derivative inhibited carbonic anhydrase, suggesting potential for use in cardiovascular conditions.

Comparative Analysis with Similar Compounds

The biological activity of This compound can be compared with other thiazine and sulfonamide derivatives:

Compound NameStructural FeaturesBiological Activity
4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamideThiazole ringAntimicrobial
4-Chloro-N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-tetrazol-1-yl)benzamideTetrazole ringAnticancer
N-Cyclopentyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamideCyclopentyl groupCardiovascular effects

Comparison with Similar Compounds

Thiazinane Derivatives

Compound 35 (4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide)

  • Structure: Shares the 1,2-thiazinane-1,1-dioxide core but lacks the benzenesulfonamide and pyrrolidinone substituents.
  • Synthesis: Synthesized via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield).
  • Key Difference: The absence of the sulfonamide-pyrrolidinone side chain limits direct pharmacological parallels but highlights synthetic versatility for thiazinane modifications .

Compound 40 (5-aryl-1,2-thiazinan-3-one-1,1-dioxide)

  • Structure: Contains a thiazinanone ring (with a ketone at position 3) and aryl groups.
  • Synthesis : Achieved via NaOMe-mediated cyclization (74% yield) and Suzuki coupling for aryl diversification.
  • Comparison: The ketone group in 40 may enhance electrophilic reactivity compared to the pyrrolidinone in the target compound .

Thiazolidinone and Benzothiadiazine Derivatives

4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide ()

  • Structure : Five-membered 1,2-thiazolidin-3-one-1,1-dioxide core with pyridinyl and methyl substituents.
  • Comparison: Smaller ring size (thiazolidin vs. thiazinane) likely increases ring strain and alters conformational flexibility. The pyridinyl group may enhance solubility or metal-binding capacity, unlike the pyrrolidinone in the target compound .

1,2,3-Benzothiadiazine 1,1-Dioxides ()

  • Structure: Fused benzene-thiadiazine dioxide system, resembling phthalazinones.
  • Divergence : The lack of a sulfonamide side chain in benzothiadiazines differentiates their mechanism from the target compound .

Pyrrolidinone-Containing Sulfonamides

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ()

  • Structure: Features a sulfonamide linked to an anilinopyridine group.
  • Synthesis : Prepared via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride.
  • Comparison: The absence of the thiazinane ring and pyrrolidinone limits structural overlap but underscores the prevalence of sulfonamides in medicinal chemistry .

Key Observations :

  • Thiazinane derivatives generally require multi-step syntheses with moderate-to-good yields (32–74%).
  • The target compound’s synthesis may benefit from methods like LiHMDS-mediated deprotonation or Suzuki coupling, as seen in related compounds .

Pharmacophore Analysis and Potential Bioactivity

  • Sulfonamide Group : Common in enzyme inhibitors (e.g., carbonic anhydrase inhibitors), suggesting possible targeting of similar pathways .
  • Pyrrolidinone Moiety: May improve solubility or serve as a hydrogen-bond acceptor, akin to lactams in β-lactam antibiotics .
  • Thiazinane Ring : The six-membered ring could reduce metabolic degradation compared to five-membered analogs, enhancing bioavailability .

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